molecular formula C8H11IN2O2 B2518086 3-tert-butyl-4-iodo-1H-pyrazole-5-carboxylic acid CAS No. 1342265-95-5

3-tert-butyl-4-iodo-1H-pyrazole-5-carboxylic acid

Cat. No. B2518086
CAS RN: 1342265-95-5
M. Wt: 294.092
InChI Key: ZOPURIJHXKRHEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "3-tert-butyl-4-iodo-1H-pyrazole-5-carboxylic acid" is a derivative of pyrazole, a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. The tert-butyl group is a bulky substituent that can influence the compound's reactivity and physical properties. The presence of the carboxylic acid functionality suggests potential for further chemical modifications and the iodine substituent may be leveraged in various chemical transformations .

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the reaction of hydrazines with 1,3-dicarbonyl compounds or their equivalents. For instance, the synthesis of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides is achieved through a novel route starting from potassium tricyanomethanide, followed by a selective Sandmeyer reaction . Another example is the N-amination of 3-amino-5-tert-butylpyrazole with hydroxylamine-O-sulfonic acid to give 1,5-diaminopyrazole with good regiochemical control . These methods demonstrate the versatility and efficiency of synthesizing substituted pyrazoles, which could be adapted for the synthesis of "3-tert-butyl-4-iodo-1H-pyrazole-5-carboxylic acid".

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be complex due to the presence of substituents that can influence the overall geometry and electronic distribution. For example, the X-ray crystal structure of a related compound, 1H-pyrazole-3-(N-tert-butyl)-carboxamide, shows tautomerism between the 3- and 5-substituted forms in the solid state and in solution . The crystal structures of other pyrazole derivatives reveal a planar heterocyclic core and various intermolecular interactions that stabilize the crystalline lattice .

Chemical Reactions Analysis

Pyrazole derivatives can undergo a range of chemical reactions. For instance, the reaction of 1,5-diaminopyrazole with electrophiles can occur at the amino groups, leading to various products such as pyrazolo[1,5-b]1,2,4-triazines and pyrazolo[1,5-b]1,2,4-triazepines . The reactivity of the iodine substituent in "3-tert-butyl-4-iodo-1H-pyrazole-5-carboxylic acid" could be exploited in cross-coupling reactions, allowing for the introduction of various aryl or vinyl groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their substituents. The tert-butyl group can increase steric bulk, potentially affecting solubility and boiling points. The carboxylic acid functionality is associated with hydrogen bonding and acidity, which can impact the compound's solubility and reactivity. The iodine substituent is polarizable and can participate in halogen bonding, influencing the compound's melting point and crystal packing .

Scientific Research Applications

Multigram Synthesis and Chemical Properties

Researchers have developed methods for the synthesis of various pyrazole derivatives, including those related to 3-tert-butyl-4-iodo-1H-pyrazole-5-carboxylic acid, emphasizing their chemical properties and potential for further functionalization. For instance, the multigram synthesis of fluoroalkyl-substituted pyrazole-4-carboxylic acids showcases the versatility of these compounds in chemical synthesis, offering a pathway for the creation of a wide array of pyrazole-based molecules with potential applications in material science and pharmaceutical development (Iminov et al., 2015).

Structural Effects and Reactivity

The synthesis and characterization of pyrazolo-[5,1-c][1,2,4]triazines and their halo-substituted derivatives provide insight into the structural effects on the reactivity and stability of these compounds. Such studies are crucial for understanding how substituents like the tert-butyl and iodo groups influence the chemical behavior of pyrazole derivatives, which is essential for designing molecules with specific properties for use in catalysis, drug design, and materials science (Ivanov, 2021).

Catalytic Activity and Material Science

Pyrazole derivatives are explored for their catalytic activity, such as in the cyclopropanation of olefins. New polynuclear copper(I) pyrazolate complexes have been synthesized, demonstrating the potential of pyrazole-based ligands in the development of catalysts for organic synthesis, highlighting the broader applicability of these compounds beyond their inherent chemical interest (Maspero et al., 2003).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed . Precautionary measures include avoiding contact with skin and eyes, and if contact occurs, rinsing cautiously with water . The

properties

IUPAC Name

5-tert-butyl-4-iodo-1H-pyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11IN2O2/c1-8(2,3)6-4(9)5(7(12)13)10-11-6/h1-3H3,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOPURIJHXKRHEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C(=NN1)C(=O)O)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.